Methyl 4-(cyclopropyl(hydroxy)methyl)benzoate
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Overview
Description
Methyl 4-(cyclopropyl(hydroxy)methyl)benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a cyclopropyl group attached to a benzoate ester, with a hydroxymethyl group on the cyclopropyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(cyclopropyl(hydroxy)methyl)benzoate typically involves the esterification of 4-(cyclopropyl(hydroxy)methyl)benzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes involve the use of automated reactors that allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations. This ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(cyclopropyl(hydroxy)methyl)benzoate undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: 4-(cyclopropyl(carboxy)methyl)benzoic acid.
Reduction: 4-(cyclopropyl(hydroxy)methyl)benzyl alcohol.
Substitution: 4-(cyclopropyl(hydroxy)methyl)-2-nitrobenzoate (in the case of nitration).
Scientific Research Applications
Methyl 4-(cyclopropyl(hydroxy)methyl)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-(cyclopropyl(hydroxy)methyl)benzoate involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the aromatic ring can participate in π-π interactions with other aromatic systems, affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Methyl benzoate: Lacks the cyclopropyl and hydroxymethyl groups, making it less complex.
Methyl 4-hydroxybenzoate: Contains a hydroxyl group instead of the cyclopropyl(hydroxy)methyl group.
Methyl 4-(hydroxymethyl)benzoate: Similar but lacks the cyclopropyl group.
Uniqueness
Methyl 4-(cyclopropyl(hydroxy)methyl)benzoate is unique due to the presence of both the cyclopropyl and hydroxymethyl groups, which confer distinct chemical and biological properties. These structural features make it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C12H14O3 |
---|---|
Molecular Weight |
206.24 g/mol |
IUPAC Name |
methyl 4-[cyclopropyl(hydroxy)methyl]benzoate |
InChI |
InChI=1S/C12H14O3/c1-15-12(14)10-6-4-9(5-7-10)11(13)8-2-3-8/h4-8,11,13H,2-3H2,1H3 |
InChI Key |
WUVDDUZFTAAPAS-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(C2CC2)O |
Origin of Product |
United States |
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